Cas no 26105-18-0 (2-(3-acetamidophenoxy)propanoic acid)
2-(3-acetamidophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-acetamidophenoxy)propanoic acid
- 26105-18-0
- EN300-10150783
-
- Inchi: 1S/C11H13NO4/c1-7(11(14)15)16-10-5-3-4-9(6-10)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)
- InChI Key: SPNQSZPPSZDGRU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)NC(C)=O)C(C(=O)O)C
Computed Properties
- Exact Mass: 223.08445790g/mol
- Monoisotopic Mass: 223.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 75.6Ų
2-(3-acetamidophenoxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10150783-0.05g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
| Enamine | EN300-10150783-0.1g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
| Enamine | EN300-10150783-0.25g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 0.25g |
$579.0 | 2023-10-28 | |
| Enamine | EN300-10150783-0.5g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 0.5g |
$603.0 | 2023-10-28 | |
| Enamine | EN300-10150783-1.0g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 1g |
$1100.0 | 2023-05-25 | ||
| Enamine | EN300-10150783-2.5g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 2.5g |
$1230.0 | 2023-10-28 | |
| Enamine | EN300-10150783-5.0g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 5g |
$3189.0 | 2023-05-25 | ||
| Enamine | EN300-10150783-10.0g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 10g |
$4729.0 | 2023-05-25 | ||
| Enamine | EN300-10150783-1g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 1g |
$628.0 | 2023-10-28 | |
| Enamine | EN300-10150783-5g |
2-(3-acetamidophenoxy)propanoic acid |
26105-18-0 | 95% | 5g |
$1821.0 | 2023-10-28 |
2-(3-acetamidophenoxy)propanoic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(3-acetamidophenoxy)propanoic acid
Introduction to 2-(3-acetamidophenoxy)propanoic acid (CAS No. 26105-18-0) in Modern Chemical and Pharmaceutical Research
2-(3-acetamidophenoxy)propanoic acid, identified by the Chemical Abstracts Service registry number 26105-18-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural framework comprising an acetamido group and a phenoxy side chain, has garnered attention for its potential applications in drug discovery and molecular biology. The precise arrangement of functional groups in its structure makes it a valuable scaffold for developing novel therapeutic agents.
The compound's chemical formula, C10H13NO3, reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both polar and non-polar regions in its molecular structure enhances its solubility in various solvents, making it adaptable for diverse biochemical assays and synthetic pathways. This characteristic is particularly advantageous in pharmaceutical applications where solubility plays a critical role in drug efficacy and bioavailability.
In recent years, 2-(3-acetamidophenoxy)propanoic acid has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural motif has been incorporated into libraries of compounds designed for high-throughput screening (HTS) to identify potential leads for therapeutic intervention. The acetamido group, known for its stability and reactivity, allows for further functionalization, enabling chemists to tailor the compound's properties for specific biological targets.
One of the most compelling aspects of 2-(3-acetamidophenoxy)propanoic acid is its role in the development of enzyme inhibitors. Researchers have leveraged its structural features to design molecules that interact with enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. For instance, studies have demonstrated its utility in modulating the activity of kinases and phosphatases, which are pivotal enzymes in cellular signaling cascades. The phenoxy group provides a hydrogen bonding surface that can be optimized to enhance binding affinity to target proteins.
The compound has also been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with receptors at submicromolar concentrations makes it a promising candidate for developing selective agonists or antagonists. Such selectivity is crucial in minimizing side effects associated with drug therapy. Furthermore, the versatility of 2-(3-acetamidophenoxy)propanoic acid allows it to be incorporated into prodrugs designed for controlled release mechanisms, improving therapeutic outcomes.
Advances in computational chemistry have further enhanced the utility of 2-(3-acetamidophenoxy)propanoic acid by enabling virtual screening and molecular dynamics simulations. These computational approaches allow researchers to predict binding modes and optimize molecular interactions before conducting expensive wet-lab experiments. The integration of machine learning algorithms has refined the process of identifying optimal analogs based on structural descriptors derived from large datasets containing known bioactive compounds.
In clinical research, derivatives of 2-(3-acetamidophenoxy)propanoic acid have been tested in preclinical models to assess their pharmacokinetic profiles and toxicological safety. Preliminary results indicate that certain analogs exhibit favorable pharmacokinetic properties, including adequate absorption, distribution, metabolism, excretion (ADME), and low toxicity levels. These findings have spurred interest among pharmaceutical companies looking to develop next-generation therapeutics with improved patient compliance.
The synthesis of 2-(3-acetamidophenoxy)propanoic acid itself has seen significant advancements благодаря modern synthetic methodologies such as flow chemistry and catalytic processes. These innovations have not only improved yield but also reduced environmental impact by minimizing waste generation. Green chemistry principles have been increasingly applied to ensure that the production of this compound aligns with sustainable practices.
The future prospects for 2-(3-acetamidophenoxy)propanoic acid are vast, particularly as research continues to uncover new biological functions and therapeutic applications. Its structural versatility makes it an ideal candidate for further derivatization into novel scaffolds with enhanced biological activity. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory discoveries into clinical reality.
In conclusion,2-(3-acetamidophenoxy)propanoic acid (CAS No. 26105-18-0) represents a cornerstone molecule in modern chemical and pharmaceutical research. Its unique structural features have positioned it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry.
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